

# Triphenylantimony as a Catalyst in Polymerization Reactions: Application Notes and Protocols

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## Compound of Interest

Compound Name: Triphenylantimony

Cat. No.: B1630391

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## Introduction

**Triphenylantimony** (TPA), an organoantimony compound with the chemical formula  $\text{Sb}(\text{C}_6\text{H}_5)_3$ , has found applications in various chemical transformations, including as a catalyst in specific polymerization reactions. Its catalytic activity often stems from the Lewis acidic nature of the antimony center, which can activate monomers and facilitate chain propagation. This document provides detailed application notes and protocols for the use of **triphenylantimony** and related compounds in key polymerization processes, including polyester synthesis and the ring-opening polymerization of epoxides. While its use as a primary catalyst is not as widespread as other organometallic compounds, it serves as a valuable component in certain catalytic systems.

## I. Application in Polyester Synthesis (Polycondensation)

Antimony compounds, particularly antimony(III) oxide and antimony(III) acetate, are the most common industrial catalysts for the polycondensation step in the synthesis of polyethylene terephthalate (PET) and other polyesters.<sup>[1][2][3][4]</sup> While **triphenylantimony** is less commonly used, the general principles of antimony-catalyzed polycondensation apply. The catalytic mechanism involves the antimony compound acting as a Lewis acid to coordinate with

the carbonyl oxygen of the ester, facilitating the transesterification reaction that leads to polymer chain growth.[2]

## General Experimental Protocol for PET Synthesis using an Antimony Catalyst

This protocol describes the two-stage process for synthesizing PET from dimethyl terephthalate (DMT) and ethylene glycol (EG), with the second stage utilizing an antimony-based catalyst.

Materials:

- Dimethyl terephthalate (DMT)
- Ethylene glycol (EG)
- Antimony(III) oxide ( $\text{Sb}_2\text{O}_3$ ) or Antimony(III) acetate (as a proxy for **triphenylantimony's** role)
- Manganese(II) acetate (transesterification catalyst)
- Phosphoric acid (stabilizer)
- Nitrogen gas supply
- High-vacuum pump
- Reaction vessel equipped with a stirrer, condenser, and vacuum port

Procedure:

### Stage 1: Transesterification (Ester Interchange)

- Charge the reaction vessel with dimethyl terephthalate and ethylene glycol in a molar ratio of approximately 1:2.2.
- Add a transesterification catalyst, such as manganese(II) acetate (typically 50-100 ppm based on DMT).

- Heat the mixture under a gentle stream of nitrogen gas to 180-220°C.
- Methanol is evolved as a byproduct of the transesterification reaction. Continuously remove the methanol by distillation and collect it to monitor the reaction progress.
- After the majority of the theoretical amount of methanol has been collected (typically 2-3 hours), the formation of bis(2-hydroxyethyl) terephthalate (BHET) monomer is largely complete.

#### Stage 2: Polycondensation

- Add the antimony-based polycondensation catalyst. For antimony trioxide, a typical loading is 200-400 ppm (by weight of DMT).[3]
- Add a stabilizer, such as phosphoric acid, to sequester the transesterification catalyst.
- Gradually increase the temperature of the reaction mixture to 270-285°C.
- Simultaneously, gradually reduce the pressure in the reaction vessel to below 1 mmHg using a high-vacuum pump.
- During this stage, ethylene glycol is evolved as the polymer chains grow. The viscosity of the molten polymer will increase significantly. The reaction is monitored by the torque on the stirrer.
- Continue the reaction until the desired intrinsic viscosity (and thus molecular weight) of the PET is achieved. This can take 2-4 hours.
- Extrude the molten polymer from the reactor under nitrogen pressure, cool, and pelletize.

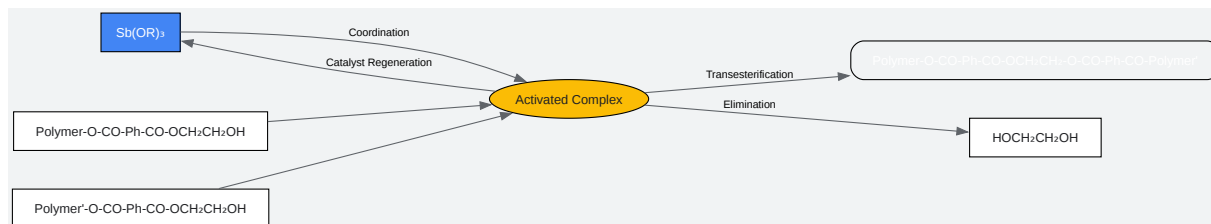
## Quantitative Data for Antimony Catalysts in PET Synthesis

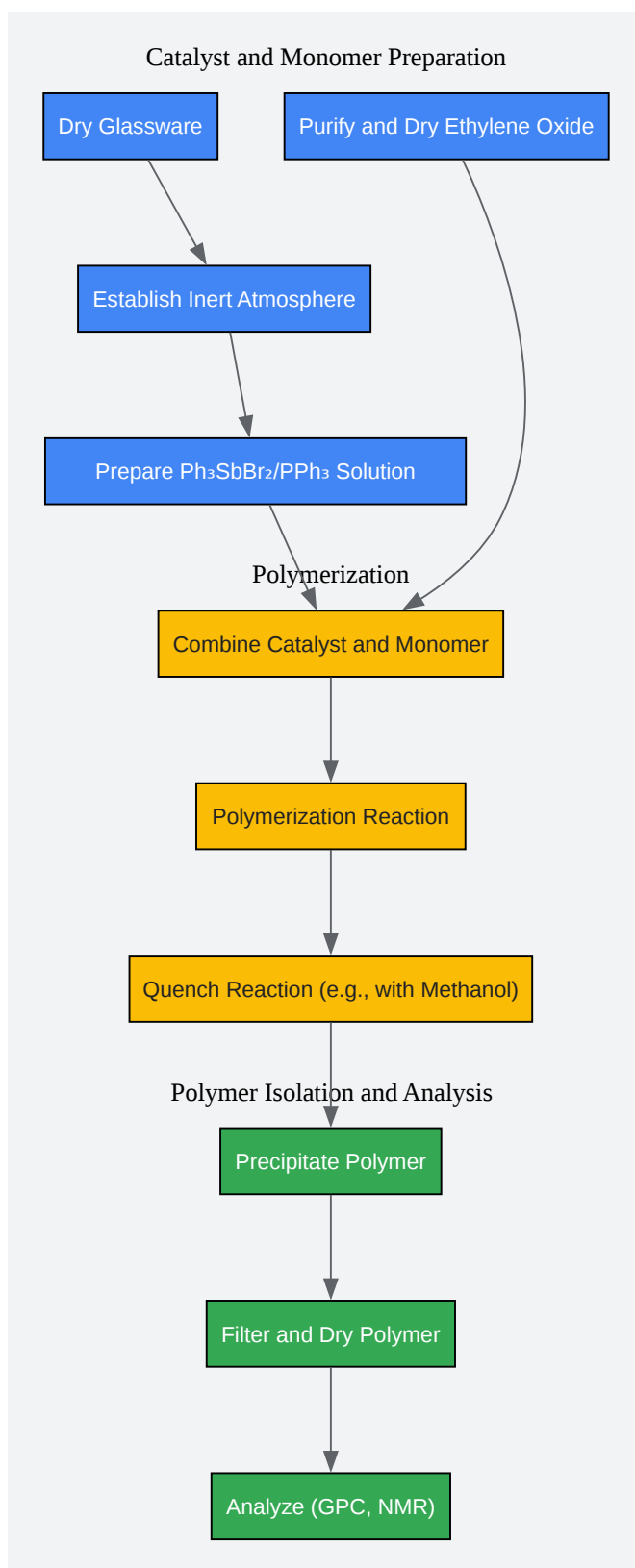
The following table summarizes typical quantitative data for antimony catalysts in the polycondensation stage of PET synthesis. Note that specific values can vary depending on the exact reaction conditions and equipment.

Parameter	Value	Reference
Catalyst Concentration (Sb <sub>2</sub> O <sub>3</sub> )	200 - 400 ppm	[3]
Catalyst Concentration (Antimony Acetate)	200 - 300 ppm	[3]
Polycondensation Temperature	270 - 285 °C	[3]
Polycondensation Pressure	< 1 mmHg	
Reaction Time	2 - 4 hours	
Final Intrinsic Viscosity	0.60 - 0.85 dL/g	[3]

## Catalytic Mechanism of Antimony in Polyesterification

The catalytic cycle of antimony(III) compounds in the polycondensation of BHET is believed to proceed through the formation of an antimony glycolate intermediate. This species then coordinates with the hydroxyl end group of one polymer chain and the ester group of another, facilitating the nucleophilic attack and subsequent chain extension with the elimination of ethylene glycol.





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